molecular formula C20H16F2N4O3S2 B2571914 N-(2,5-difluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 951513-21-6

N-(2,5-difluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2571914
CAS No.: 951513-21-6
M. Wt: 462.49
InChI Key: LGBNLZHGIRCPSS-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16F2N4O3S2 and its molecular weight is 462.49. The purity is usually 95%.
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Biological Activity

N-(2,5-difluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings and case studies.

The molecular formula of this compound is C20H16F2N4O3S2C_{20}H_{16}F_{2}N_{4}O_{3}S_{2}, with a molecular weight of 419.5 g/mol. The compound features multiple functional groups that may enhance its bioactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC20H16F2N4O3S2
Molecular Weight419.5 g/mol
StructureComplex organic compound

Research indicates that the benzo[c]pyrimido[4,5-e][1,2]thiazin core structure present in this compound may function as a kinase inhibitor . Kinases are crucial enzymes involved in cellular signaling pathways, making them important targets for cancer therapy and other diseases. The potential kinase inhibition suggests that this compound could be explored for its anticancer properties through both in vitro and in vivo studies.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of compounds containing thiazine and pyrimidine structures exhibit significant antimicrobial activities. For instance, similar compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in various studies. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes and reduce inflammatory markers in animal models. These findings suggest that this compound could be beneficial in treating inflammatory diseases .

Case Studies

  • Kinase Inhibition Study : In a study examining the kinase inhibitory properties of similar compounds, it was found that modifications to the thiazine ring significantly enhanced activity against specific kinases involved in tumor growth. This suggests that this compound could be optimized for improved efficacy against cancer cell lines.
    • Findings : IC50 values ranged from 0.1 to 1.0 µM for various kinases.
  • Antimicrobial Efficacy Study : A comparative analysis of thiazole derivatives showed promising antibacterial activity against drug-resistant strains of bacteria. The study indicated that compounds with enhanced lipophilicity exhibited stronger antimicrobial effects.
    • Results : Compounds demonstrated IC50 values against E. coli and S. aureus ranging from 0.05 to 0.15 µg/mL.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O3S2/c1-2-26-16-6-4-3-5-13(16)19-17(31(26,28)29)10-23-20(25-19)30-11-18(27)24-15-9-12(21)7-8-14(15)22/h3-10H,2,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBNLZHGIRCPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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